An In-depth Technical Guide to 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid: A Key Photolabile Precursor for Neuroscience Research
An In-depth Technical Guide to 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid: A Key Photolabile Precursor for Neuroscience Research
Introduction: Unlocking Neuronal Circuits with Light
In the intricate and dynamic landscape of the brain, understanding the precise timing and location of neurotransmitter release is paramount to deciphering neural circuit function. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, plasticity, and nearly all aspects of brain function[1][2]. To probe the complexities of glutamatergic signaling, researchers require tools that offer exquisite spatiotemporal control. 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, a key component of the "caged" glutamate derivative often referred to as MDNI-glutamate, has emerged as a powerful asset in this endeavor. This photolabile, or "caged," compound provides an elegant solution for the controlled release of glutamate using light, a technique known as photostimulation or "uncaging."
This technical guide provides a comprehensive overview of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, from its chemical synthesis and physicochemical properties to its application in cutting-edge neuroscience research. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photostimulation to unravel the mysteries of the brain.
Chemical Properties and Structure
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, also known as 2-(4,5-dimethoxy-2-nitrophenyl)glycine, is a non-proteinogenic amino acid. Its structure is characterized by a phenyl ring substituted with two methoxy groups, a nitro group, and an aminoacetic acid moiety. The presence of the ortho-nitrobenzyl group is the key to its photosensitivity. This chromophore absorbs light, leading to a chemical rearrangement that ultimately liberates the glutamate molecule.
| Property | Value | Source |
| Molecular Formula | C10H12N2O6 | [3] |
| Molecular Weight | 256.21 g/mol | [3] |
| CAS Number | 241155-20-4 | [3] |
| Appearance | Pale yellow to yellow crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in aqueous solutions, particularly at neutral pH | Inferred from application in biological experiments |
| pKa | ~2 (carboxylic acid), ~9 (amino group) | Estimated based on amino acid structures |
Synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid
The synthesis of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found, a chemically sound synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar compounds. The following is a representative, illustrative protocol.
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 3,4-Dimethoxyphenylacetic Acid
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3,4-dimethoxyphenylacetic acid to concentrated nitric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Pour the reaction mixture into a beaker of ice water.
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Collect the resulting precipitate, 4,5-dimethoxy-2-nitrophenylacetic acid, by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral and then dry the product.
Step 2: α-Bromination of 4,5-Dimethoxy-2-nitrophenylacetic Acid
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In a flask protected from light, dissolve the 4,5-dimethoxy-2-nitrophenylacetic acid in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
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Heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to yield the crude α-bromo-4,5-dimethoxy-2-nitrophenylacetic acid.
Step 3: Amination of α-Bromo-4,5-dimethoxy-2-nitrophenylacetic Acid
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Dissolve the crude α-bromo intermediate in a suitable solvent such as a mixture of water and dichloromethane.
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Add an ammonia source, such as aqueous ammonia or a protected amine, and stir the reaction at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the amine.
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Separate the aqueous and organic layers.
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Neutralize the aqueous layer to precipitate the product, 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid.
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Collect the solid by filtration, wash with cold water, and dry.
Step 4: Purification
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The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.
Spectroscopic Characterization
The structure and purity of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid can be confirmed by various spectroscopic techniques. The following table provides expected spectroscopic data based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H), methoxy protons (6H, two singlets), α-proton (1H), and exchangeable amine and carboxylic acid protons. |
| ¹³C NMR | Aromatic carbons, methoxy carbons, α-carbon, and carboxylic carbon. |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1520 and ~1340 (N-O stretches of nitro group), ~1200-1000 (C-O stretch of methoxy groups). |
| UV-Vis (in water) | Absorption maxima in the UV range, typically around 350 nm, due to the nitroaromatic chromophore. |
Mechanism of Photolysis: The "Uncaging" Process
The utility of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid as a "caged" compound lies in its ability to undergo a light-induced chemical transformation that releases the active molecule, in this case, glutamate. This process, known as photolysis or uncaging, is initiated by the absorption of a photon by the ortho-nitrobenzyl chromophore.
The generally accepted mechanism for the photolysis of ortho-nitrobenzyl compounds involves the following key steps:
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Photoexcitation: Absorption of a photon promotes the nitro group to an excited state.
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Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the α-carbon of the amino acid). This forms an aci-nitro intermediate.
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Rearrangement and Cyclization: The aci-nitro intermediate undergoes a series of rearrangements, often involving a cyclic intermediate.
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Release of the Leaving Group: The final steps lead to the cleavage of the bond between the benzylic carbon and the amino group of the glutamate, releasing free glutamate.
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Byproduct Formation: The ortho-nitrobenzyl moiety is converted into a nitrosobenzaldehyde derivative.
Application in Neuroscience: Two-Photon Uncaging of Glutamate
One of the most powerful applications of this caged compound is in two-photon laser scanning microscopy (2PLSM). Two-photon excitation allows for the precise uncaging of glutamate in a highly localized volume (on the order of a cubic micron), mimicking the spatial and temporal dynamics of synaptic transmission[4][5][6]. This technique has revolutionized the study of synaptic function and plasticity.
Experimental Workflow: Two-Photon Glutamate Uncaging in Brain Slices
The following is a generalized workflow for a typical two-photon uncaging experiment in acute brain slices.
Step-by-Step Experimental Protocol
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Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) using a vibratome. Maintain slices in artificial cerebrospinal fluid (aCSF).
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Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest under visual guidance (e.g., Dodt gradient contrast).
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Caged Compound Application: Bath-apply the caged glutamate compound (e.g., MDNI-glutamate) to the recording chamber at a concentration typically in the low millimolar range.
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Two-Photon Imaging and Uncaging:
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Using a two-photon microscope, visualize the dendritic arbor of the patched neuron.
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Identify a dendritic spine of interest for stimulation.
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Position the uncaging laser beam (typically tuned to ~720 nm for nitrobenzyl-based cages) to a small spot adjacent to the spine head. .
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Deliver a brief (e.g., 0.5-2 ms) laser pulse to uncage the glutamate.
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Data Recording and Analysis:
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Record the resulting excitatory postsynaptic potential (EPSP) or current (EPSC) with the patch-clamp amplifier.
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If desired, simultaneously image the spine to monitor for any structural changes.
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Repeat the uncaging stimulus at different locations or with different parameters to map synaptic inputs or induce synaptic plasticity.
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Glutamate Receptor Signaling Pathway
The uncaged glutamate binds to and activates postsynaptic glutamate receptors, initiating a cascade of intracellular signaling events. The two main types of ionotropic glutamate receptors are AMPA receptors (AMPARs) and NMDA receptors (NMDARs).
Upon binding glutamate, AMPA receptors rapidly open, allowing sodium ions to enter the cell and causing a depolarization of the postsynaptic membrane[7][8][9]. If this depolarization is strong enough, it relieves the magnesium block of the NMDA receptor, which, upon glutamate binding, allows calcium ions to flow into the cell[7][8][9]. This rise in intracellular calcium is a critical trigger for the activation of downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which are central to the induction of long-term potentiation (LTP) or long-term depression (LTD), the cellular correlates of learning and memory.
Conclusion and Future Directions
2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is a cornerstone of modern neuroscience research, enabling the precise optical control of glutamatergic signaling. Its use in two-photon uncaging experiments has provided unprecedented insights into the function of individual synapses and their role in neural computation and plasticity. As microscopy and laser technology continue to advance, the applications of this and other photolabile compounds will undoubtedly expand, allowing for even more sophisticated investigations into the workings of the brain. Future developments may focus on creating caged compounds with even greater two-photon cross-sections, faster release kinetics, and red-shifted absorption spectra to allow for deeper tissue penetration and reduced phototoxicity.
References
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National Center for Biotechnology Information. (n.d.). Overview of the Glutamatergic System. In Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. Retrieved from [Link]
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QIAGEN GeneGlobe. (n.d.). Glutamate Receptor Signaling. Retrieved from [Link]
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Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 133-144. Retrieved from [Link]
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Sathyanarayana, S., et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 948–959. [Link]
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Shepherd, G. M. G., & Svoboda, K. (2005). Circuit Mapping by UV Uncaging of Glutamate. Cold Spring Harbor Protocols, 2005(3). [Link]
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Zito, K., & Scheuss, V. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 245-265). Humana, New York, NY. Retrieved from [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]
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